molecular formula C21H17FN4O3 B11024538 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11024538
M. Wt: 392.4 g/mol
InChI Key: PTZUAGROFDREHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a combination of fluorobenzyl, imidazole, and isoindole moieties

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H17FN4O3/c22-15-4-1-13(2-5-15)11-26-20(28)17-6-3-14(9-18(17)21(26)29)19(27)24-8-7-16-10-23-12-25-16/h1-6,9-10,12H,7-8,11H2,(H,23,25)(H,24,27)

InChI Key

PTZUAGROFDREHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as nickel or palladium, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include nickel or palladium catalysts for cyclization reactions, TBHP for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

The compound 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in scientific research, focusing on its synthesis, biological properties, and potential therapeutic uses.

Structural Characteristics

The molecular formula of the compound is C18H18F1N3O3C_{18}H_{18}F_{1}N_{3}O_{3}, with a molecular weight of approximately 372.4 g/mol. The structure includes:

  • Isoindole core : Provides a scaffold for biological activity.
  • Dioxo group : Enhances reactivity and potential interactions with biological targets.
  • Imidazole moiety : Known for its role in various biological processes.

These features suggest that the compound may exhibit diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A series of imidazole-based compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Mechanism : The imidazole ring may interact with metal ions within enzyme active sites, potentially inhibiting their activity.
  • Research Findings : Preliminary assays indicate that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Other Biological Activities

Preliminary studies suggest additional biological activities:

  • Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation in various models.
  • Neuroprotective Properties : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and signaling pathways. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of fluorobenzyl, imidazole, and isoindole moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

  • Isoindole Core : Known for its diverse biological activities.
  • Fluorobenzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Imidazole Moiety : Often associated with various biological functions, particularly in enzyme inhibition and receptor modulation.

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialShows inhibitory effects against certain bacterial strains.
GABA-A Receptor ModulationFunctions as a positive allosteric modulator (PAM) for GABA-A receptors.
Metabolic StabilityDemonstrates improved metabolic stability compared to similar compounds.

The compound's mechanism of action primarily involves modulation of the GABA-A receptor, specifically targeting the α1/γ2 interface. This interaction enhances the receptor's activity, which is critical in neurological functions and may offer therapeutic benefits in treating anxiety and other neurological disorders .

Case Study: GABA-A Receptor Modulation

A study conducted on a series of 1H-benzo[d]imidazole derivatives, including the target compound, revealed that these compounds acted as PAMs. The lead compounds showed:

  • Increased Metabolic Stability : Retained over 90% of the parent compound after 120 minutes in human liver microsomes.
  • Reduced Hepatotoxicity : Compared favorably to known hepatotoxic agents like alpidem .

Anticancer Activity

Research indicates that isoindole derivatives possess significant anticancer properties. The target compound was tested against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxicity. For instance:

  • Cell Line A (e.g., HCT-116) : IC50 = 6.2 μM
  • Cell Line B (e.g., T47D) : IC50 = 27.3 μM .

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against specific bacterial strains. Preliminary results indicate:

  • Effective inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Potential as a lead structure for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.